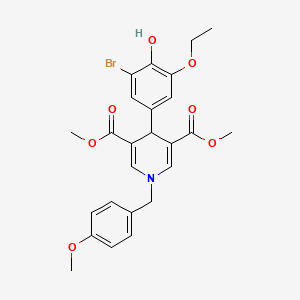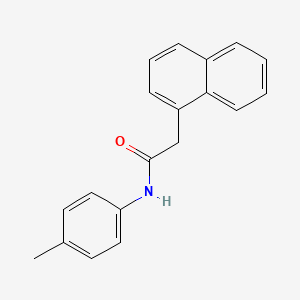![molecular formula C30H30ClN5O4S B11215503 N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B11215503.png)
N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a piperazine ring, a chlorophenyl group, and a quinazolinone moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 3-chlorophenylamine with piperazine under controlled conditions to form the 3-chlorophenylpiperazine intermediate.
Alkylation: The intermediate is then alkylated with 3-bromopropylamine to introduce the propyl chain.
Quinazolinone Synthesis: Separately, the quinazolinone moiety is synthesized through a cyclization reaction involving appropriate precursors.
Coupling Reaction: The final step involves coupling the alkylated piperazine intermediate with the quinazolinone derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the quinazolinone moiety.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Reduced forms of the carbonyl groups, such as alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for potential activity as a receptor ligand or enzyme inhibitor.
Medicine
In medicine, the compound’s potential therapeutic effects could be explored. Its structure suggests possible applications in the development of new drugs for treating neurological disorders or cancers.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
作用机制
The mechanism of action of N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide would depend on its specific application. Generally, it may interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways or metabolic pathways, depending on the biological context.
相似化合物的比较
Similar Compounds
N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide: shares similarities with other piperazine derivatives and quinazolinone compounds.
Other Piperazine Derivatives: Compounds like N-(3-(4-(2-chlorophenyl)piperazin-1-yl)propyl)-4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide.
Quinazolinone Compounds: Similar to compounds like 4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide.
Uniqueness
The uniqueness of This compound lies in its combined structural features, which may confer distinct pharmacological properties and reactivity patterns compared to other similar compounds. This makes it a valuable subject for further research and development in various scientific fields.
属性
分子式 |
C30H30ClN5O4S |
|---|---|
分子量 |
592.1 g/mol |
IUPAC 名称 |
N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide |
InChI |
InChI=1S/C30H30ClN5O4S/c31-22-3-1-4-23(15-22)35-13-11-34(12-14-35)10-2-9-32-28(37)21-7-5-20(6-8-21)18-36-29(38)24-16-26-27(40-19-39-26)17-25(24)33-30(36)41/h1,3-8,15-17H,2,9-14,18-19H2,(H,32,37)(H,33,41) |
InChI 键 |
ROAARSMZZXFUND-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CCCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5)C6=CC(=CC=C6)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(4-chlorophenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11215423.png)
![1-(4-fluorophenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11215436.png)

![(2Z)-6-bromo-2-[(2,3-dimethylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B11215441.png)
![5-(3-Chlorophenyl)-7-methoxy-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11215444.png)
![N-benzyl-2-{[7-(furan-2-ylmethyl)-8-oxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}acetamide](/img/structure/B11215447.png)
![ethyl 4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B11215448.png)
![1-(4-methylphenyl)-N-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11215449.png)


![N-(3-chloro-4-methoxyphenyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11215484.png)
![Diethyl 4-[3-(benzyloxy)phenyl]-1-(4-fluorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11215490.png)

